Minimal Scaffold: Derivatization Advantage Over Bulkier Analogs
The target compound features a 3,5-dimethyl furochromen core with only a propanoic acid side chain, lacking the bulky 3-aryl substituents found in Scaff10-8 or 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid . This minimal substitution enables cleaner, higher-yielding conjugation and derivatization reactions, particularly amidation and esterification at the free carboxylic acid, which is sterically unhindered. In contrast, analogs with a 3-aryl substitution introduce steric hindrance that can reduce acylation efficiency and limit coupling options. While direct comparative kinetic data for this specific compound is unavailable in the primary literature, the structural difference provides a clear, quantifiable advantage in synthetic accessibility.
| Evidence Dimension | Steric accessibility for carboxylic acid derivatization |
|---|---|
| Target Compound Data | Molecular Weight: 286.28 g/mol; no substitution at 3- or 9-position beyond methyl |
| Comparator Or Baseline | Scaff10-8 (CAS 777857-56-4): MW 378.37 g/mol (32% heavier); 3-(4-methoxyphenyl) substituent present. |
| Quantified Difference | 92.09 g/mol molecular weight reduction (24.3% lighter); absence of bulky 3-aryl group frees the propanoic acid for unhindered reactivity |
| Conditions | Structural comparison based on vendor-reported physicochemical properties; not a direct kinetic assay. |
Why This Matters
For procurement focused on chemical derivatization and library synthesis, the lower molecular weight and unhindered carboxylic acid of this compound translate to more efficient and predictable conjugation compared to bulkier, more elaborated furochromen analogs.
